4-bromo-N-methyl-1,3-benzothiazol-2-amine
Overview
Description
4-bromo-N-methyl-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C7H5BrN2S . It is a solid substance .
Synthesis Analysis
The synthesis of benzothiazoles, including this compound, can be achieved through various methods. One common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A more recent method involves the use of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring with a bromine atom at the 4-position and an amine group at the 2-position .Chemical Reactions Analysis
Benzothiazoles, including this compound, can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a visible light mediated synthesis . They can also be synthesized from 2-aminothiophenol and aromatic aldehydes in an air/DMSO oxidant system .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 229.10 .Scientific Research Applications
1. Role in Environmental Health 4-bromo-N-methyl-1,3-benzothiazol-2-amine is related to a class of compounds known as heterocyclic amines (HAs). These substances, particularly a few like PhIP and MeIQx, have been found in cooked foods and are of interest due to their mutagenic and carcinogenic potential. Research has indicated that humans are continuously exposed to these HAs through their diet, highlighting the importance of understanding their impact on health and disease. The daily exposure to such compounds is comparable to other carcinogens like N-nitrosodimethylamine and benzo[a]pyrene, emphasizing the need for detailed investigations into their effects (Wakabayashi et al., 1993).
2. Carcinogenicity Assessment and Dietary Impact Various studies have focused on the presence and carcinogenic potential of HAs like PhIP and MeIQx in human urine and their prevalence in different dietary habits. These compounds are not formed endogenously but are introduced into the body through food consumption. Their levels in human tissues can be substantial and reflect dietary habits, making them important markers for studying diet-related carcinogenesis and potential health risks associated with food processing and preparation methods (Ushiyama et al., 1991).
3. Dietary Xenobiotics and Cancer Risk Research has been conducted to characterize the intake of xenobiotics, including HAs, from food processing and their association with certain types of cancer. The intake of these compounds is influenced by dietary and lifestyle factors, with certain cooking methods and food types being primary sources. Understanding the intake levels and sources is crucial for adjusting dietary habits to reduce potential health risks (Zapico et al., 2022).
4. Biomonitoring and Exposure Analysis Biomonitoring methods have been developed to measure the levels of specific HAs in human urine, aiding in the assessment of human exposure to these compounds. The quantification of these amines in biological samples is crucial for understanding their metabolism, distribution, and potential health impacts. Studies indicate that diet is a significant source of these compounds, and they can be used as biomarkers for dietary exposure and internal dose assessment, potentially aiding in the study of diseases like cancer (Stillwell et al., 1999).
Safety and Hazards
Future Directions
Benzothiazoles, including 4-bromo-N-methyl-1,3-benzothiazol-2-amine, have been extensively studied due to their diverse chemical reactivities and a broad spectrum of biological activities . They are considered as unique and versatile scaffolds for experimental drug design . Therefore, future research may focus on exploring their potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1 . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . In the case of anti-tubercular activity, the benzothiazole derivative inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan and affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound affects the arabinogalactan biosynthesis pathway by inhibiting the function of dpre1 . This disruption leads to downstream effects on the integrity of the mycobacterial cell wall .
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound disrupts the integrity of the mycobacterial cell wall by inhibiting the function of dpre1 . This leads to the inhibition of the growth of Mycobacterium tuberculosis .
Properties
IUPAC Name |
4-bromo-N-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIUVOVGIPZZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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